A Technical Guide to 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone (CAS 900015-00-1): Synthesis, Physicochemical Properties, and Postulated Biological Activity
A Technical Guide to 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone (CAS 900015-00-1): Synthesis, Physicochemical Properties, and Postulated Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a scientifically informed projection based on the analysis of the constituent chemical moieties of 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone and related compounds. As of the date of this document, there is a notable absence of published experimental data for this specific molecule. This guide is intended to serve as a foundational resource to stimulate and direct future research.
Abstract
4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone is a novel heterocyclic compound featuring a 4-aminoisoindolinone core structure linked to a pyridinylethyl moiety. While specific biological data for this molecule is not yet available, its structural components are present in numerous pharmacologically active agents. The isoindolinone scaffold is a key feature of drugs with anti-inflammatory, immunomodulatory, and anticancer properties.[1][2] The 4-amino substitution, in particular, is reminiscent of the immunomodulatory imide drugs (IMiDs).[3] Furthermore, the pyridine ring is a well-established pharmacophore known to impart a wide range of biological activities.[][5][6] This guide presents a plausible synthetic route for 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone, outlines its predicted physicochemical properties, and postulates its potential biological activities and mechanisms of action based on a comprehensive analysis of its structural analogues. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided to facilitate further investigation into its therapeutic potential.
Introduction to the 4-Amino-1-isoindolinone Scaffold
The unique architecture of 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone suggests a molecule designed at the interface of several key areas of medicinal chemistry. An in-depth analysis of its constituent parts provides a strong foundation for predicting its biological potential.
Chemical Structure and Properties
The molecule is comprised of a fused bicyclic isoindolinone system, which is a lactam derived from phthalic acid. Key substitutions include an amino group at the 4-position of the isoindolinone ring and a 2-(2-pyridinyl)ethyl group attached to the nitrogen atom of the lactam.
| Property | Predicted Value |
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.30 g/mol |
| CAS Number | 900015-00-1 |
| Predicted Boiling Point | 506.9±50.0 °C |
| Predicted pKa | (Most Basic) 5.13 |
| Predicted LogP | 1.43 |
Data sourced from chemical property prediction software and supplier information.[7]
Significance of the Isoindolinone Core in Medicinal Chemistry
The isoindolinone core is a privileged scaffold in drug discovery, forming the structural basis for a variety of therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including antipsychotic, sedative, antioxidant, and anti-inflammatory effects.[1] The rigid, planar nature of the isoindolinone ring system allows for well-defined interactions with biological targets.
The Role of the 4-Amino Substituent: Parallels with Immunomodulatory Drugs
The presence of an amino group at the 4-position of the isoindolinone ring is particularly noteworthy. This feature is characteristic of the immunomodulatory imide drugs (IMiDs), such as pomalidomide. While the target compound is not an imide, the 4-aminoisoindolinone moiety suggests a potential for immunomodulatory and anti-inflammatory activity.[3] In IMiDs, this amino group is crucial for binding to the protein cereblon, leading to the ubiquitination and degradation of specific target proteins.
The 2-(2-Pyridinyl)ethyl Moiety: A Vector for Biological Activity
The pyridine ring is a common heterocyclic motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring.[][5] The incorporation of a pyridine nucleus is a widely used strategy in drug design to enhance solubility and modulate pharmacokinetic properties.[6] The 2-(2-pyridinyl)ethyl substituent provides a flexible linker to the isoindolinone core, allowing the pyridine ring to orient itself for optimal interaction with potential biological targets. Pyridine derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[][5]
Synthesis and Characterization
A plausible and efficient synthesis of 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone can be envisioned based on established methodologies for the synthesis of N-substituted isoindolinones.[8]
Proposed Retrosynthetic Analysis and Synthetic Pathway
A logical retrosynthetic approach involves the disconnection of the N-C bond of the lactam, leading back to 3-amino-2-formylbenzoic acid and 2-(2-pyridinyl)ethanamine.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis would involve a reductive amination followed by intramolecular lactamization.
Caption: Proposed synthetic pathway.
Detailed Step-by-Step Synthetic Protocol
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Reaction Setup: To a solution of 3-amino-2-formylbenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M) is added 2-(2-pyridinyl)ethanamine (1.1 eq).
-
Reductive Amination: The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is then added portion-wise over 15 minutes. The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Lactamization: The crude intermediate amine is dissolved in toluene (0.1 M) and heated to reflux with a Dean-Stark trap for 6-12 hours to facilitate intramolecular lactamization via removal of water. Alternatively, acid catalysis (e.g., p-toluenesulfonic acid) can be employed at a lower temperature.
-
Purification: The reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired product.
Purification and Characterization Methods
The final compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the isoindolinone and pyridine rings, the ethyl linker, and the amino group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, and the aromatic and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 254.13 [M+H]⁺). |
| HPLC | A single major peak indicating high purity (>95%). |
| Melting Point | A sharp melting point range. |
Postulated Biological Activity and Mechanism of Action
Based on the structural motifs present in 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone, several hypotheses for its biological activity can be formulated.
Hypothesis 1: Anti-inflammatory and Immunomodulatory Effects
The 4-aminoisoindolinone core suggests a potential interaction with components of the inflammatory signaling cascade. It is plausible that this compound could modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: Postulated inhibition of the NF-κB signaling pathway.
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Cytokine Release Assay: Treat lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) with the compound and measure the levels of TNF-α, IL-6, and IL-1β in the supernatant by ELISA.
-
NF-κB Reporter Assay: Utilize a cell line stably transfected with an NF-κB-driven luciferase reporter to determine if the compound inhibits NF-κB activation.
Hypothesis 2: Neurological Activity
The isoindolinone scaffold is present in compounds with sedative and anxiolytic properties. Furthermore, the pyridine moiety is a common feature in centrally active agents. It is conceivable that this compound could modulate neurotransmitter systems.
Derivatives of isoindolinone have been explored as ligands for various central nervous system (CNS) targets. A study on 2-(isoindolin-2-yl) esters of aromatic amino acids has suggested their potential to target GABA-A receptors.[9]
-
Receptor Binding Assays: Screen the compound against a panel of CNS receptors and transporters (e.g., GABA-A, serotonin, dopamine receptors).
-
Animal Models of Anxiety and Sedation: Evaluate the compound in behavioral models such as the elevated plus-maze, open field test, and loss of righting reflex assay in rodents.
Hypothesis 3: Anticancer Potential
Given the structural similarity to the core of some anticancer agents and the antiproliferative activity of many pyridine derivatives, this compound warrants investigation for its effects on cancer cell growth.[6]
The IMiDs, which share the 4-amino substituted phthalimide/isoindolinone core, are effective in treating certain hematological malignancies. While the mechanism is likely different due to the absence of the glutarimide ring, the isoindolinone scaffold itself may possess intrinsic anticancer properties.
-
Cell Viability/Proliferation Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) using assays such as the MTT or CellTiter-Glo assay to determine its IC50 values.
-
Apoptosis Assays: Investigate the mechanism of cell death using techniques like Annexin V/propidium iodide staining followed by flow cytometry.
Experimental Protocols for Biological Evaluation
The following protocols provide a starting point for the biological characterization of 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
-
Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of TNF-α production.
Summary and Future Directions
4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone represents an intriguing, yet unexplored, chemical entity. Its composite structure, drawing from the pharmacologically rich families of isoindolinones and pyridines, provides a strong rationale for its investigation as a potential therapeutic agent. The hypotheses presented in this guide, spanning anti-inflammatory, neurological, and anticancer activities, offer a roadmap for future research.
The immediate next steps should involve the chemical synthesis and thorough characterization of this compound. Following this, the proposed in vitro assays will be crucial in elucidating its primary biological activities. Positive results from these initial screens would warrant further investigation into its mechanism of action and evaluation in more complex in vivo models. The modular nature of its synthesis also allows for the future development of a focused library of analogues to explore structure-activity relationships and optimize for potency and selectivity. This technical guide serves as a call to the scientific community to explore the potential of this promising molecule.
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